4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid is a heterocyclic compound that features a furan ring fused to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diamines with aldehydes or ketones.
Coupling of the Furan and Pyrrolidine Rings: The furan and pyrrolidine rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrrolidine ring can be reduced to form pyrrolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Pyrrolidines and other reduced derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and furfural.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-methylpyrrolidine.
Uniqueness
4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties compared to other furan and pyrrolidine derivatives .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-11-5-7(8(6-11)10(12)13)9-3-2-4-14-9/h2-4,7-8H,5-6H2,1H3,(H,12,13) |
InChI Key |
URCSHBPFHICIHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
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